An In-depth Technical Guide to 3,4-Difluoro-benzenepropanamine (CAS 465529-47-9)
An In-depth Technical Guide to 3,4-Difluoro-benzenepropanamine (CAS 465529-47-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3,4-Difluoro-benzenepropanamine in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after in the development of novel therapeutics. 3,4-Difluoro-benzenepropanamine, a substituted phenylalkylamine, represents a valuable building block in this context. Its structural motif is of significant interest to researchers developing new chemical entities targeting a range of biological pathways. This guide provides a comprehensive overview of the known and extrapolated properties of this compound, offering a critical resource for its application in synthesis and drug discovery programs.
Physicochemical Properties: An Extrapolated Profile
While specific experimental data for 3,4-Difluoro-benzenepropanamine is not extensively reported in publicly available literature, a robust profile can be extrapolated from its unfluorinated analog, 3-phenylpropylamine, and by considering the known effects of fluorine substitution on aromatic systems.
| Property | Estimated Value for 3,4-Difluoro-benzenepropanamine | Reported Value for 3-Phenylpropylamine | Rationale for Estimation |
| Molecular Formula | C₉H₁₁F₂N | C₉H₁₃N | Addition of two fluorine atoms. |
| Molecular Weight | 171.19 g/mol | 135.21 g/mol [1] | Calculated based on atomic weights. |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] | Phenylalkylamines are typically liquids at room temperature. |
| Boiling Point | ~225-235 °C | 221 °C[2] | The addition of fluorine atoms increases polarity and molecular weight, which is expected to slightly increase the boiling point. |
| Density | ~1.1 - 1.2 g/mL at 25 °C | 0.951 g/mL at 25 °C[2] | Fluorine is denser than hydrogen, leading to an anticipated increase in density. |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3] | Moderately soluble in water; soluble in organic solvents.[3] | The amine group allows for hydrogen bonding with water, while the phenyl ring provides lipophilicity. Fluorine substitution is not expected to drastically alter this general solubility profile. |
Molecular Structure and Reactivity
The structure of 3,4-Difluoro-benzenepropanamine is characterized by a propyl amine chain attached to a 3,4-difluorinated benzene ring. This substitution pattern has significant implications for the molecule's reactivity and its potential interactions with biological targets.
Figure 2: Proposed synthesis of 3,4-Difluoro-benzenepropanamine.
Step-by-Step Methodology:
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Knoevenagel Condensation: 3,4-Difluorobenzaldehyde is reacted with a suitable active methylene compound, such as malononitrile, in the presence of a base like piperidine or an amine salt. This reaction yields 3-(3,4-Difluorophenyl)acrylonitrile. The causality behind this choice is the high reactivity of the aldehyde with the acidic protons of malononitrile, leading to a stable conjugated system.
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Reduction of the Alkene: The carbon-carbon double bond in the acrylonitrile intermediate is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation, yielding 3-(3,4-Difluorophenyl)propanenitrile.
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Nitrile Reduction: The final step involves the reduction of the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere. The choice of reducing agent depends on the desired reaction conditions and scale.
This synthetic route is logical and utilizes common, high-yielding reactions, making it a trustworthy approach for obtaining the target compound.
Predicted Spectral Data
Predicting the spectral characteristics of 3,4-Difluoro-benzenepropanamine is crucial for its identification and characterization during and after synthesis. These predictions are based on established principles of spectroscopy and data from analogous structures.
¹H NMR Spectroscopy:
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Aromatic Region (δ 6.8-7.2 ppm): The three protons on the difluorinated benzene ring will appear in this region as complex multiplets due to proton-proton and proton-fluorine coupling.
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Propyl Chain (δ 1.7-2.8 ppm):
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The two protons on the carbon adjacent to the benzene ring (Cα) are expected to appear as a triplet around δ 2.6-2.8 ppm.
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The two protons on the central carbon of the propyl chain (Cβ) will likely be a multiplet around δ 1.7-1.9 ppm.
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The two protons on the carbon adjacent to the amine group (Cγ) are expected to be a triplet around δ 2.7-2.9 ppm.
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Amine Protons (δ 1.0-2.0 ppm): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
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Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will appear in this region. The carbons directly bonded to fluorine will show large C-F coupling constants and will be shifted downfield.
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Propyl Chain Carbons (δ 25-45 ppm):
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Cα: ~δ 33-36 ppm
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Cβ: ~δ 30-33 ppm
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Cγ: ~δ 40-43 ppm
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Infrared (IR) Spectroscopy:
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N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [4]* C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the benzene ring.
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C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Stretching vibrations of the C-H bonds of the propyl chain.
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C-F Stretch (1100-1300 cm⁻¹): Strong absorptions characteristic of the carbon-fluorine bonds on the aromatic ring.
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C-N Stretch (1020-1220 cm⁻¹): Stretching vibration of the carbon-nitrogen bond. [4] Mass Spectrometry (MS):
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171.
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Fragmentation Pattern: A prominent fragment would be the loss of the amine group, and cleavage of the propyl chain. A characteristic peak would likely be observed at m/z = 127, corresponding to the 3,4-difluorobenzyl cation.
Safety and Handling
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General Hazards: Phenylalkylamines are often corrosive and can cause severe skin burns and eye damage. [1]Inhalation may cause irritation to the respiratory tract.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
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First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
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Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
3,4-Difluoro-benzenepropanamine is a promising, yet undercharacterized, building block for medicinal chemistry and drug discovery. The insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers to incorporate this molecule into their synthetic strategies. The presence of the 3,4-difluoro substitution pattern on the phenylpropylamine scaffold provides a unique combination of properties that can be exploited to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further experimental validation of the properties outlined in this guide will be invaluable to the scientific community.
References
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Harper College. Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. [Link]
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PubChem. 3-Phenylpropylamine. [Link]
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Solubility of Things. 3-Phenylpropylamine. [Link]
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Doc Brown's Chemistry. Infrared spectrum of propylamine. [Link]
Sources
- 1. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-PHENYLPROPYLAMINE - Safety Data Sheet [chemicalbook.com]
- 3. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
